

An In-depth Technical Guide on the Solubility and Stability of n-Methylhydrazinecarboxamide

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Compound of Interest

Compound Name: *n*-Methylhydrazinecarboxamide

Cat. No.: B1331183

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Introduction

n-Methylhydrazinecarboxamide, a derivative of hydrazinecarboxamide (semicarbazide), is a molecule of significant interest in medicinal chemistry and drug discovery.^[1] Its structural framework serves as a versatile scaffold for the synthesis of various pharmaceutical agents, including potential anticancer agents and enzyme inhibitors.^[1] A comprehensive understanding of its solubility and stability in various solvent systems is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a detailed overview of the anticipated solubility and stability characteristics of **n-Methylhydrazinecarboxamide**. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust theoretical framework based on the compound's chemical structure, along with detailed, actionable experimental protocols for determining its physicochemical properties.

Chemical Structure and Properties:

- IUPAC Name: **N**-Methylhydrazinecarboxamide
- Synonyms: 4-Methylsemicarbazide, 1-Amino-3-methylurea^[2]
- CAS Number: 17696-95-6^[2]

- Molecular Formula: C₂H₇N₃O[2]
- Molecular Weight: 89.09 g/mol
- Appearance: Typically a colorless to pale yellow liquid or solid.[2]

Solubility Profile

The solubility of **n-Methylhydrazinecarboxamide** is dictated by its molecular structure, which contains both polar (amide and hydrazine groups) and non-polar (methyl group) functionalities. This amphiphilic nature suggests a degree of solubility in a range of solvents. It is known to be soluble in polar solvents.[2]

Qualitative Solubility Predictions

Based on the principle of "like dissolves like," the following qualitative solubility profile can be anticipated:

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of amine and amide groups, capable of hydrogen bonding, suggests good solubility in these solvents.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of these solvents should facilitate the dissolution of **n-Methylhydrazinecarboxamide**.
- Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents due to the compound's overall polarity.

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical quantitative solubility data for **n-Methylhydrazinecarboxamide** at ambient temperature (25 °C). This data is for illustrative purposes and should be experimentally verified.

Solvent	Solvent Type	Predicted Solubility (g/L)
Water	Polar Protic	> 100
Methanol	Polar Protic	> 150
Ethanol	Polar Protic	> 100
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	> 200
Acetonitrile	Polar Aprotic	~ 50-100
Dichloromethane	Halogenated	~ 10-20
Toluene	Non-Polar	< 1
Hexane	Non-Polar	< 0.1

Stability Profile

The stability of **n-Methylhydrazinecarboxamide** is a critical parameter, particularly for its storage and handling in solution. The hydrazine and amide moieties are susceptible to degradation under certain conditions.

Potential Degradation Pathways

- Hydrolysis: The amide bond in **n-Methylhydrazinecarboxamide** can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield methylhydrazine and isocyanic acid (which would further react). The hydrolysis of a related compound, N-methyl-N-formylhydrazine, to N-methylhydrazine has been noted to occur under physiological conditions.[3]
- Oxidation: The hydrazine group is susceptible to oxidation, which can be catalyzed by metal ions or exposure to air. This can lead to the formation of various oxidation products.

Quantitative Stability Data (Hypothetical)

This table provides hypothetical stability data for **n-Methylhydrazinecarboxamide** in aqueous solution under different conditions, expressed as the percentage of compound remaining after a specified time.

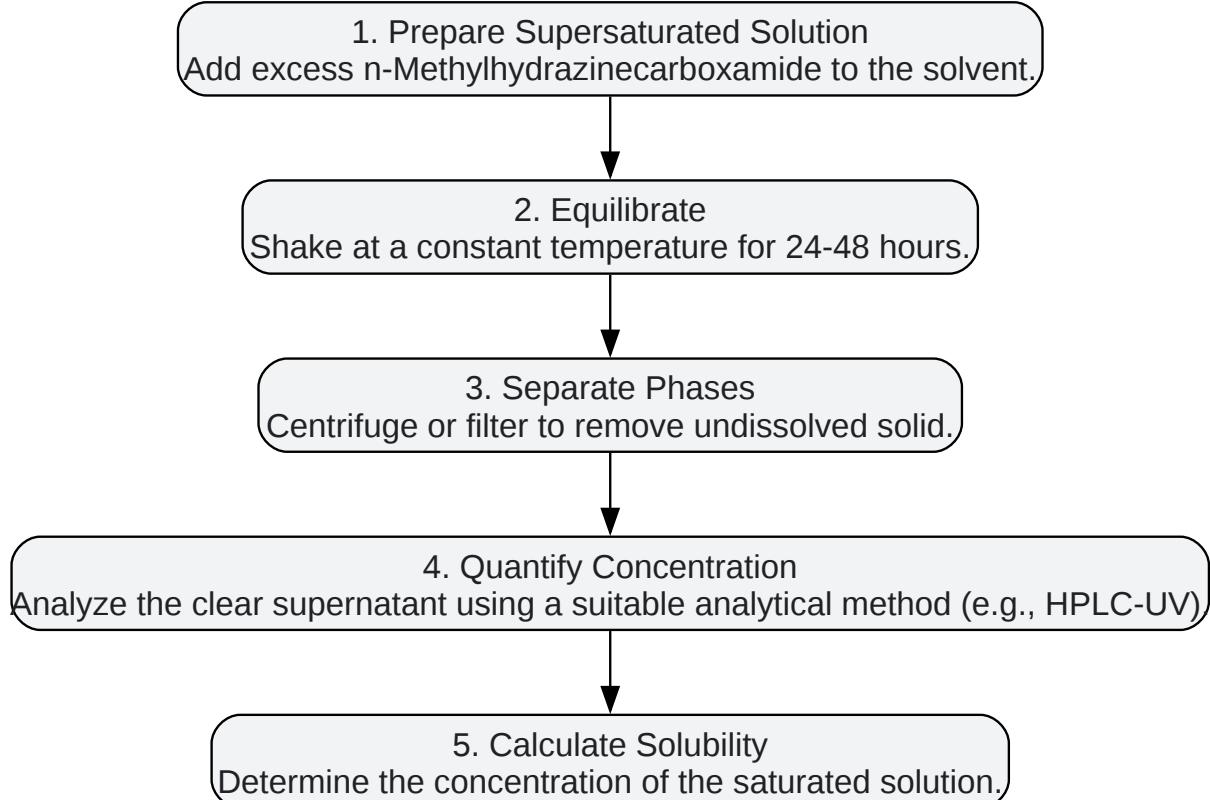
Condition	pH	Temperature (°C)	Time (hours)	% Remaining (Hypothetical)
Acidic	2	25	24	85
Neutral	7	25	24	98
Basic	10	25	24	90
Neutral	7	40	24	92
Neutral (Light Exposure)	7	25	24	95

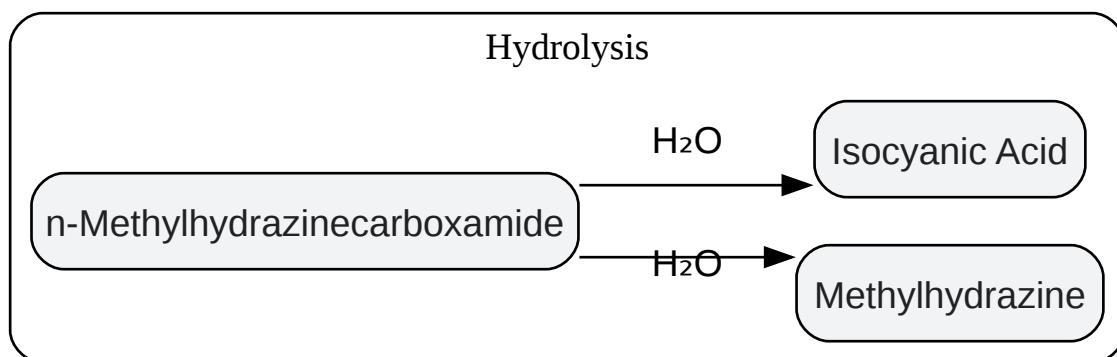
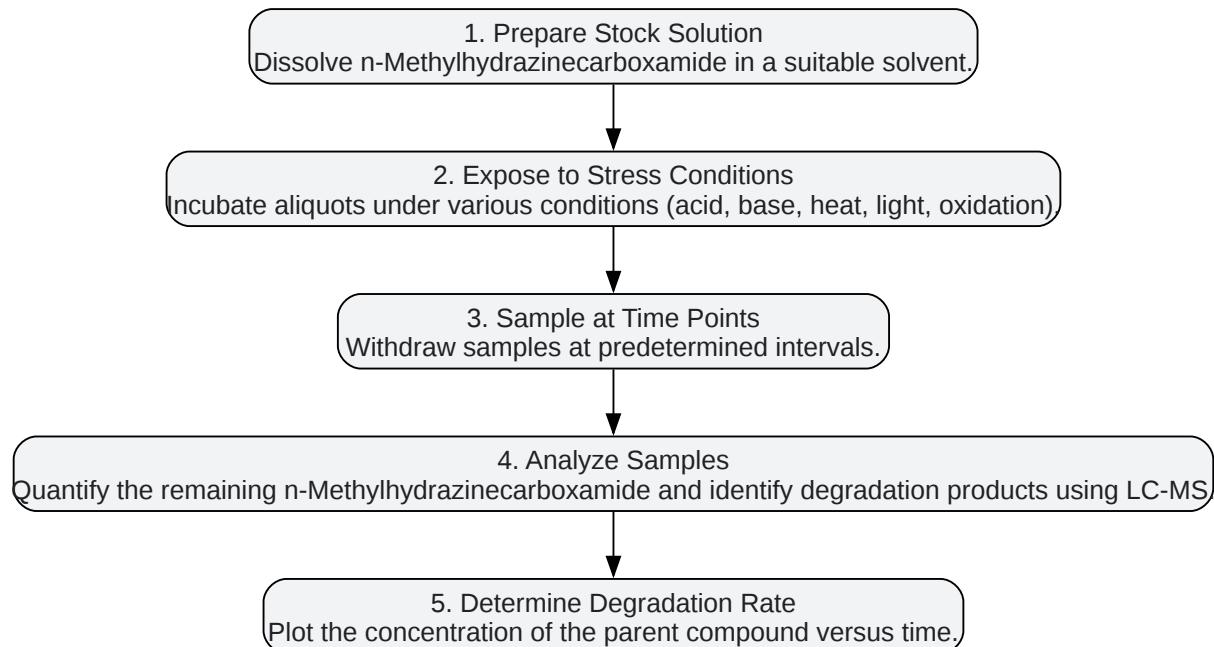
Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of **n-Methylhydrazinecarboxamide**.

Workflow for Solubility Determination





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